Cas no 1154666-51-9 (4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde)

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde
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- インチ: 1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3
- InChIKey: KCELCRPRLXURJN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=O)C=CC=1N1CCC(CC1)N(C)C)=O
計算された属性
- 精确分子量: 277.143
- 同位素质量: 277.143
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 348
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 440.4±45.0 °C at 760 mmHg
- フラッシュポイント: 220.2±28.7 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM486594-1g |
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde |
1154666-51-9 | 97% | 1g |
$597 | 2022-09-04 |
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehydeに関する追加情報
Comprehensive Overview of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde (CAS No. 1154666-51-9)
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is a specialized organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a dimethylamino-piperidine moiety and a nitrobenzaldehyde group, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery, particularly in targeting G protein-coupled receptors (GPCRs) and kinase inhibitors, which are hot topics in modern medicinal chemistry.
The compound's CAS number 1154666-51-9 ensures precise identification in global chemical databases, facilitating its use in high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Its nitrobenzaldehyde component is particularly noteworthy for its electrophilic properties, enabling reactions like nucleophilic aromatic substitution (SNAr)—a key step in designing small-molecule therapeutics. This aligns with current trends in precision medicine and personalized drug development, where researchers seek tailored solutions for complex diseases.
In the context of green chemistry, 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde has garnered attention for its potential in sustainable synthesis. Recent studies explore its utility in catalysis and biocompatible reactions, addressing the growing demand for eco-friendly chemical processes. This resonates with industry shifts toward reducing carbon footprints and minimizing hazardous waste, topics frequently searched in academic and industrial forums.
From a technical perspective, the compound's piperidine scaffold is a privileged structure in drug design, often found in CNS-active compounds and antimicrobial agents. Its dimethylamino group enhances solubility and bioavailability, critical factors in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. These attributes make it a subject of interest in computational chemistry and molecular docking simulations, which are widely discussed in AI-driven drug discovery communities.
Analytical methods for characterizing CAS 1154666-51-9 typically involve HPLC, NMR spectroscopy, and mass spectrometry, ensuring high purity for research applications. The compound's stability under various pH conditions and thermal profiles is also a focus, as these properties are crucial for formulation development. Such details are frequently queried in patent literature and regulatory submissions, reflecting its commercial relevance.
In summary, 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde represents a versatile building block in organic synthesis and medicinal chemistry. Its alignment with cutting-edge research areas like GPCR modulation, sustainable chemistry, and AI-aided molecular design positions it as a compound of enduring scientific and industrial value. As the demand for innovative therapeutics and green methodologies grows, this compound is poised to play a pivotal role in advancing both fields.
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